Flagranone B

Description

This compound has been reported in Arthrobotrys flagrans with data available.

isolated from Duddingtonia flagrans; structure in first source

Properties

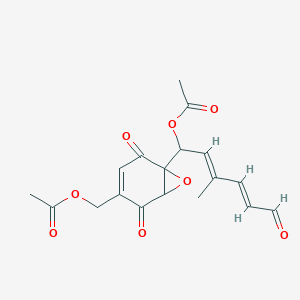

Molecular Formula |

C18H18O8 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

[6-[(2E,4E)-1-acetyloxy-3-methyl-6-oxohexa-2,4-dienyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate |

InChI |

InChI=1S/C18H18O8/c1-10(5-4-6-19)7-15(25-12(3)21)18-14(22)8-13(9-24-11(2)20)16(23)17(18)26-18/h4-8,15,17H,9H2,1-3H3/b5-4+,10-7+ |

InChI Key |

SVNKMLNHRUIBIV-YIORLJKJSA-N |

Isomeric SMILES |

C/C(=C\C(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)/C=C/C=O |

Canonical SMILES |

CC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C=CC=O |

Synonyms |

flagranone B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Flagranone B: A Technical Guide to its Chemical Profile and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone B, a natural product isolated from the nematode-trapping fungus Duddingtonia flagrans, represents a unique molecular architecture with potential biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological context. While detailed experimental protocols and extensive quantitative data for this compound specifically are limited in publicly accessible literature, this document aims to consolidate the known information and provide a framework for future research and development.

Chemical Structure of this compound

This compound is a complex molecule characterized by a polycyclic core. Its systematic name and key identifiers are provided below.

Chemical Structure:

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Systematic Name | (4aR,5S,7aR)-4-(acetyloxymethyl)-5-(acetyloxy)-7-((2E,4E)-hexa-2,4-dienoyl)-4a,5,7,7a-tetrahydrocyclopenta[c]pyran-1,3(4H)-dione |

| Molecular Formula | C₁₈H₁₈O₈ |

| Molecular Weight | 362.33 g/mol |

| CAS Number | 255064-42-7 |

| Source Organism | Duddingtonia flagrans |

Data sourced from MedChemExpress and cited literature[1].

Biological Context and Potential Significance

This compound is a member of a family of compounds, the flagranones, isolated from the fungus Duddingtonia flagrans. This fungus is notable for its nematophagous (nematode-trapping) activity, suggesting that its secondary metabolites may possess unique biological properties. While specific biological activity data for this compound is not extensively detailed in the available literature, related compounds and the source organism provide clues to its potential applications.

Duddingtonia flagrans is a biocontrol agent used to manage parasitic nematodes in livestock. The fungus produces a range of secondary metabolites, including Flagranones A, B, and C, which are likely involved in its predatory mechanism or defense. The classification of this compound as a benzoquinone-related compound suggests potential for a variety of biological effects, as this class of molecules is known for its diverse bioactivities.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and characterization of this compound are found within the primary scientific literature. The foundational methods are described in the following publication:

-

Anderson, M. G., et al. (1999). Structures of flagranones A, B and C, cyclohexenoxide antibiotics from the nematode-trapping fungus Duddingtonia flagrans. The Journal of Antibiotics, 52(11), 1023–1028. [1][2][3][4]

Researchers seeking to work with this compound should refer to this publication for the original experimental details. A generalized workflow for the isolation of natural products from fungal cultures is presented below.

General Workflow for Fungal Metabolite Isolation

The following diagram illustrates a typical workflow for the isolation of secondary metabolites like this compound from a fungal source.

Caption: A generalized workflow for the isolation and identification of this compound.

Quantitative Data

Currently, there is a lack of extensive, publicly available quantitative data specifically for this compound regarding its biological activity (e.g., IC₅₀, MIC values) or physicochemical properties beyond its molecular formula and weight. Future research is needed to populate these data sets.

Signaling Pathways and Logical Relationships

As the specific molecular targets and signaling pathways affected by this compound have not yet been elucidated, a diagram of its mechanism of action cannot be provided at this time. The following diagram illustrates the logical relationship between the source organism and the potential application of its metabolites.

Caption: The relationship between the source fungus and the potential of its metabolites.

Future Directions

The unique structure of this compound warrants further investigation. Key areas for future research include:

-

Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for biological testing.

-

Biological Screening: Comprehensive screening of this compound against a panel of biological targets, including nematodes, bacteria, fungi, and cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to identify key structural features responsible for any observed biological activity.

Conclusion

This compound is a structurally intriguing natural product with untapped potential. This guide provides the foundational chemical information for this molecule and highlights the need for further research to fully understand its biological significance and potential therapeutic applications. The scientific community is encouraged to build upon the initial discovery and characterization of this compound to unlock its full potential.

References

Unveiling the Enigma of Flagranone B: A Search for a Ghost in the Phytochemical Landscape

Despite a comprehensive investigation into the discovery and origin of a compound designated as "Flagranone B," particularly in relation to the plant species Uvaria dac, no definitive scientific evidence or public documentation confirming its existence has been found. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, must therefore begin with a critical clarification: "this compound" does not appear to be a recognized compound within the established scientific literature.

Extensive searches across multiple scientific databases, academic publications, and patent repositories have failed to yield any specific information on a molecule named this compound. This includes targeted inquiries for its isolation, structural elucidation, spectroscopic data, synthesis, and biological activity. While the Annonaceae family, to which Uvaria dac belongs, is a rich source of diverse bioactive compounds, including a wide array of flavonoids and other secondary metabolites, "this compound" is not among the cataloged constituents of this genus.

It is plausible that "this compound" may be a proprietary name for a compound not yet disclosed in the public domain, a very recent discovery that has not been published, or potentially a misnomer or a typographical error in the user's query.

Given the absence of any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

The Chemical Landscape of the Uvaria Genus: A Potential Point of Reference

While information on "this compound" is unavailable, the Uvaria genus is well-documented for its production of various classes of natural products. For the benefit of researchers interested in this botanical source, a brief overview of the known chemical constituents is provided below. This information is intended to offer a broader context of the types of compounds that have been isolated from Uvaria species and may serve as a reference for related research.

The genus Uvaria is known to produce a variety of secondary metabolites, including:

-

Flavonoids: A diverse group of polyphenolic compounds with various reported biological activities.

-

Polyoxygenated Cyclohexene Derivatives: A class of compounds characteristic of the Annonaceae family.

-

Alkaloids: Nitrogen-containing compounds with a wide range of pharmacological effects.

-

Acetogenins: Long-chain fatty acid derivatives with potent cytotoxic activities.

-

Terpenoids: A large and diverse class of naturally occurring organic chemicals.

Table 1: Representative Classes of Compounds Isolated from the Uvaria Genus

| Compound Class | General Biological Activities Reported in Literature |

| Flavonoids | Antioxidant, Anti-inflammatory, Antimicrobial, Anticancer |

| Polyoxygenated Cyclohexenes | Cytotoxic, Antimalarial, Antimicrobial |

| Alkaloids | Diverse pharmacological effects targeting the central nervous system, etc. |

| Acetogenins | Potent cytotoxic and antitumor activities |

| Terpenoids | Antimicrobial, Anti-inflammatory, Anticancer |

Hypothetical Experimental Workflow for Natural Product Discovery

In the event that "this compound" is a yet-to-be-discovered natural product, the general workflow for its isolation and characterization would follow a standard phytochemical investigation protocol. A hypothetical workflow is presented below to illustrate the typical experimental process.

Caption: A generalized workflow for the discovery of a novel natural product.

Conclusion and a Call for Clarification

We invite the user to provide any additional information or a specific scientific reference for "this compound." With a primary source, a comprehensive and accurate guide can be developed to meet the needs of the research community. Without such a reference, any attempt to describe "this compound" would be speculative and not based on factual, verifiable data.

Navigating the Synthesis of Flagranones: A Proposed Pathway for Flagranone A

Disclaimer: As of late 2025, a comprehensive literature search reveals no published synthesis for a natural product specifically named "Flagranone B." This technical guide will therefore focus on a proposed synthetic pathway for the structurally elucidated and closely related congener, Flagranone A . The strategies and protocols outlined herein are based on established synthetic methodologies for analogous structural motifs found in other complex natural products. This document is intended to serve as a strategic blueprint for researchers in organic synthesis and drug development.

Introduction to Flagranone A

Flagranone A is a complex meroterpenoid, a class of natural products derived from mixed biosynthetic pathways. Its intricate architecture is characterized by a highly functionalized 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione core appended with a long, stereochemically defined polyene side chain. The full IUPAC name for Flagranone A is [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate. The presence of a strained epoxide, a reactive quinone system, and a conjugated polyene chain makes Flagranone A a challenging and intriguing target for total synthesis.

Table 1: Physicochemical Properties of Flagranone A

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₇ | PubChem |

| Molecular Weight | 456.5 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Exact Mass | 456.21480336 Da | PubChem |

Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed for the synthesis of Flagranone A. The molecule can be disconnected at the C6-C1' bond, separating the bicyclic core from the polyene side chain. This approach allows for the independent and efficient synthesis of two key fragments of comparable complexity.

Caption: Retrosynthetic analysis of Flagranone A.

Proposed Synthesis of the Bicyclic Core (Fragment A)

The synthesis of the 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione core is envisioned to proceed from a readily available starting material, such as 1,4-benzoquinone. The key steps would involve a stereoselective epoxidation and subsequent functional group manipulations.

Caption: Proposed synthetic pathway for the bicyclic core of Flagranone A.

Representative Experimental Protocol: Stereoselective Epoxidation

This protocol is representative of a stereoselective epoxidation of an allylic alcohol, a key transformation in the proposed synthesis of the bicyclic core.

Reaction: Sharpless Asymmetric Epoxidation of a Prochiral Allylic Alcohol.

Materials:

-

Prochiral allylic alcohol (1.0 equiv)

-

Titanium(IV) isopropoxide (0.1 equiv)

-

(+)-Diethyl tartrate (0.12 equiv)

-

tert-Butyl hydroperoxide (2.0 equiv in decane)

-

Dichloromethane (anhydrous)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane.

-

The solvent is cooled to -20 °C.

-

Titanium(IV) isopropoxide is added, followed by the dropwise addition of (+)-diethyl tartrate.

-

The mixture is stirred for 30 minutes at -20 °C.

-

The prochiral allylic alcohol, dissolved in a minimal amount of dichloromethane, is added dropwise.

-

tert-Butyl hydroperoxide is added dropwise, and the reaction is stirred at -20 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

The resulting biphasic mixture is filtered through Celite®, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired epoxide.

Table 2: Expected Yields for Core Synthesis Steps

| Step | Reaction Type | Typical Yield (%) |

| 1 | Reduction & Protection | 90-95 |

| 2 | Diels-Alder Reaction | 75-85 |

| 3 | Stereoselective Epoxidation | 80-90 |

| 4 | Oxidation & Deprotection | 60-70 |

Proposed Synthesis of the Polyene Side Chain (Fragment B)

The synthesis of the (2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraene side chain can be achieved through a convergent approach, assembling smaller fragments using stereoselective olefination reactions.

Caption: Proposed synthetic pathway for the polyene side chain of Flagranone A.

Representative Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a stereoselective olefination to form an (E)-alkene, a critical step in constructing the polyene side chain.

Reaction: Horner-Wadsworth-Emmons olefination of an aldehyde with a phosphonate ester.

Materials:

-

Aldehyde (1.0 equiv)

-

Triethyl phosphonoacetate (1.1 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

A flame-dried, three-necked flask is charged with sodium hydride under a nitrogen atmosphere.

-

Anhydrous THF is added, and the suspension is cooled to 0 °C.

-

Triethyl phosphonoacetate is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for 30 minutes.

-

The reaction mixture is cooled back to 0 °C.

-

The aldehyde, dissolved in a minimal amount of anhydrous THF, is added dropwise.

-

The reaction is allowed to warm to room temperature and is stirred for 12-16 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired (E)-α,β-unsaturated ester.

Table 3: Expected Yields for Side Chain Synthesis Steps

| Step | Reaction Type | Typical Yield (%) |

| 1 | Oxidation | 85-95 |

| 2 | Wittig/HWE Reaction | 70-85 |

| 3 | Further Elongation | 65-80 |

| 4 | Functionalization | 80-90 |

Fragment Coupling and Final Elaboration

The final stages of the proposed synthesis would involve the coupling of the bicyclic core (Fragment A) and the polyene side chain (Fragment B), followed by any necessary final adjustments to the functional groups. A nucleophilic addition of a metalated side chain to the quinone core, or a palladium-catalyzed cross-coupling reaction, could be employed for the fragment union.

Caption: Proposed final steps in the synthesis of Flagranone A.

Conclusion

The total synthesis of Flagranone A represents a significant challenge in contemporary organic synthesis. The proposed convergent strategy, which involves the independent synthesis of a complex bicyclic core and a stereochemically rich polyene side chain, offers a logical and flexible approach to this intricate natural product. The successful execution of this synthetic plan would not only provide access to Flagranone A for further biological evaluation but also serve as a testament to the power of modern synthetic methods in conquering molecular complexity. Further investigation into the synthesis of the specific "this compound" will require its isolation and full structural characterization.

In-Depth Technical Guide to Flagranone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flagranone B, a naturally occurring cyclohexenoxide antibiotic. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes its physicochemical properties.

Chemical Identity and Properties of this compound

This compound is a bioactive secondary metabolite isolated from the nematode-trapping fungus Duddingtonia flagrans. It belongs to the class of benzoquinones and is structurally related to other known antibiotics, Flagranone A and C, also produced by the same fungus.

| Identifier | Value | Source |

| CAS Number | 255064-42-7 | [1] |

| Molecular Formula | C₁₈H₁₈O₈ | [1] |

| Molecular Weight | 362.33 g/mol | [1] |

IUPAC Name: (1'E,3'E)-4'-methyl-5'-[(1S,5R,6R)-5-(acetoxymethyl)-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one-3-yl]-2'-oxo-penta-1',3'-dienyl acetate

Experimental Protocols

Isolation of this compound from Duddingtonia flagrans

The isolation of this compound, along with Flagranones A and C, was first described by Anderson et al. (1999) in The Journal of Antibiotics. The general methodology involves the solid-state fermentation of Duddingtonia flagrans, followed by extraction and chromatographic separation of the metabolites.

1. Fungal Cultivation:

-

Duddingtonia flagrans is cultivated on a solid substrate, such as a mixture of wheat, oats, and barley grains.

-

The culture is maintained for a period of approximately four weeks to allow for sufficient production of secondary metabolites.

2. Extraction:

-

Following incubation, the grain culture is harvested and extracted with an organic solvent, typically ethyl acetate or a similar solvent system, to isolate the crude mixture of fungal metabolites.

-

The solvent is then evaporated under reduced pressure to yield a concentrated extract.

3. Chromatographic Separation:

-

The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.

-

This process often involves initial fractionation using column chromatography with silica gel.

-

Further purification is achieved through high-performance liquid chromatography (HPLC), utilizing a reverse-phase column (e.g., C18) and a suitable solvent gradient (e.g., water-acetonitrile or water-methanol) to yield pure this compound.

4. Structure Elucidation:

-

The chemical structure of this compound is determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores within the molecule.

-

Biological Activity

This compound has demonstrated antimicrobial activity. Specifically, it has been shown to be active against the Gram-positive bacteria Bacillus subtilis and Streptomyces aureofaciens, with a reported minimal inhibitory concentration (MIC) of 25 µg/mL for both Flagranone A and B[2].

Logical Relationship of Flagranone Compounds

The following diagram illustrates the relationship between the Flagranone compounds as secondary metabolites originating from the fungus Duddingtonia flagrans.

References

Flagranone B: A Technical Guide to Its Fungal Origin, Cultivation, and Prospective Isolation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone B is a secondary metabolite of significant scientific interest, exclusively reported from a fungal source. This technical guide provides a comprehensive overview of the current knowledge regarding the natural origin of this compound, detailing the producing organism and its cultivation methodologies. Due to the absence of specific published protocols for the extraction and quantification of this compound, this document outlines generalized procedures for the isolation of fungal polyketides, which are presumed to be the biosynthetic class of this compound. This guide aims to serve as a foundational resource for researchers seeking to explore this compound, from the initial cultivation of its source to its potential isolation for further study. All presented data is based on publicly available scientific literature.

Natural Source of this compound

This compound is a natural product that has been isolated from the nematode-trapping fungus Duddingtonia flagrans. This fungus is also known in scientific literature by its synonym, Arthrobotrys flagrans. Duddingtonia flagrans is a carnivorous fungus that forms adhesive nets to trap and consume nematodes, playing a role in the biological control of parasitic nematodes in livestock. The production of this compound, along with related compounds Flagranone A and C, is a characteristic of this fungal species. A specific strain, Duddingtonia flagrans IAH 1297, has been noted to produce very low or undetectable levels of this compound.

Cultivation of the Fungal Source: Duddingtonia flagrans

The cultivation of Duddingtonia flagrans has been explored for the production of chlamydospores, which are the survival structures used in biocontrol applications. These methodologies can be adapted for the production of biomass from which secondary metabolites like this compound can be extracted. The following table summarizes various cultivation conditions reported in the literature. It is important to note that none of the reviewed studies provided quantitative data on the yield of this compound.

| Cultivation Method | Substrate/Medium | Key Parameters | Reported Primary Product | Reference for Method |

| Solid-State Fermentation (SSF) | Corn Kernels | 28°C for 20 days | Fungal Biomass | (Not explicitly for this compound) |

| Solid-State Fermentation (SSF) | Split Rice | 25 ± 2°C for 14 days | Chlamydospores | [1] |

| Agar Plate Culture | 17% Cornmeal Agar | 30°C for 26 days | Chlamydospores | [2] |

| Agar Plate Culture | Potato Dextrose Agar (PDA) | 25°C for 7 days | Mycelial Mass | (General mycological practice) |

Experimental Protocols

General Cultivation of Duddingtonia flagrans for Secondary Metabolite Production

The following is a generalized protocol for the cultivation of Duddingtonia flagrans to generate biomass for the extraction of secondary metabolites. This protocol is a composite of standard mycological techniques and information from studies focused on chlamydospore production.

-

Inoculum Preparation:

-

Aseptically transfer a small piece of agar with mycelium of Duddingtonia flagrans to a fresh Potato Dextrose Agar (PDA) plate.

-

Incubate the plate at 25-28°C for 7-10 days, or until the mycelium covers a significant portion of the plate.

-

For liquid culture, agar plugs from the actively growing edge of the colony can be transferred to a flask containing Potato Dextrose Broth (PDB).

-

Incubate the liquid culture at 25-28°C on a rotary shaker at 120-150 rpm for 5-7 days to generate a mycelial suspension.

-

-

Solid-State Fermentation (SSF):

-

Autoclave a suitable solid substrate (e.g., rice, corn kernels) in a fermentation vessel (e.g., flasks, trays) to ensure sterility.

-

Inoculate the sterile substrate with the mycelial suspension or agar plugs of Duddingtonia flagrans.

-

Incubate at 25-28°C for 14-21 days. Maintain adequate moisture and aeration.

-

After the incubation period, the fungal biomass can be harvested for extraction.

-

Generalized Protocol for Extraction and Isolation of this compound

As a specific protocol for the isolation of this compound is not publicly available, the following generalized methodology for the extraction and purification of fungal polyketides is provided.

-

Extraction:

-

Harvest the fungal biomass from the solid-state fermentation or mycelial mass from liquid culture.

-

Dry the biomass (e.g., by lyophilization or air drying at a low temperature).

-

Grind the dried biomass to a fine powder.

-

Extract the powdered biomass with an organic solvent such as ethyl acetate or methanol. This can be done by maceration with stirring for 24-48 hours, or by Soxhlet extraction.

-

Filter the extract to remove the solid biomass.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation and Purification:

-

The crude extract can be subjected to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

The resulting fractions can be further purified using chromatographic techniques.

-

Column Chromatography: Pack a column with silica gel or another suitable stationary phase and elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase (e.g., C18) or normal-phase HPLC column with an appropriate solvent system.

-

-

-

Characterization:

-

The structure of the purified compound can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

-

Visualizations

Generalized Workflow for this compound Production and Isolation

Caption: Generalized workflow for the production and isolation of this compound.

Putative Biosynthetic Pathway for a Polyketide

This compound is likely a polyketide, synthesized by a polyketide synthase (PKS). The following diagram illustrates a simplified, hypothetical pathway for the biosynthesis of a generic polyketide backbone.

Caption: Hypothetical biosynthetic pathway for a polyketide like this compound.

Conclusion

This compound remains an intriguing natural product with a single known fungal source, Duddingtonia flagrans. While methods for cultivating this fungus are established, primarily for its use in biocontrol, specific protocols for the targeted production and isolation of this compound are not yet detailed in the scientific literature. This guide provides a foundational overview for researchers, outlining the known information and presenting generalized methodologies that can be adapted for the study of this compound. Further research is required to develop optimized fermentation and purification protocols to enable a more thorough investigation of the biological activities and potential applications of this compound.

References

Biosynthesis of Fungal Polyketides: A Technical Guide on the Asperfuranone Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal polyketides represent a diverse class of secondary metabolites with a broad spectrum of biological activities, making them attractive targets for drug discovery and development. The biosynthesis of these complex molecules is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). Understanding the intricacies of these enzymatic assembly lines is crucial for harnessing their potential through biosynthetic engineering. This technical guide provides an in-depth exploration of the biosynthesis of asperfuranone, a furanone polyketide from the fungus Aspergillus nidulans. The pathway is a prime example of collaborative synthesis, involving two distinct PKSs. This document details the proposed biosynthetic pathway, summarizes key enzymatic functions, presents relevant quantitative data from analogous systems, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the biosynthetic and experimental workflows.

Introduction to Fungal Polyketide Biosynthesis

Fungi are prolific producers of polyketides, a chemical class characterized by a carbon skeleton assembled from acetyl-CoA and malonyl-CoA precursors.[1][2] The biosynthesis is catalyzed by PKSs, which are classified into three types. Fungal polyketides are predominantly synthesized by iterative Type I PKSs (iPKSs), large, multifunctional enzymes with a series of catalytic domains that are used repeatedly to construct the polyketide chain.[3][4] These domains minimally include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the degree of reduction of the growing polyketide chain.

The genetic instructions for a polyketide biosynthetic pathway are typically co-located in the fungal genome in a biosynthetic gene cluster (BGC), which simplifies the identification and characterization of the enzymes involved.[3]

The Asperfuranone Biosynthetic Pathway

Asperfuranone is a structurally unique polyketide isolated from Aspergillus nidulans. Its biosynthesis is a notable example of a pathway that requires the coordinated action of two separate Type I PKSs.[4] The proposed pathway involves a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

Key Enzymes and Precursor Molecules

The primary precursor for asperfuranone biosynthesis is acetyl-CoA, which is carboxylated to form the extender unit, malonyl-CoA. The biosynthesis is initiated by the HR-PKS, AfoG, and completed by the NR-PKS, AfoE.[3]

| Enzyme | Type | Proposed Function |

| AfoG | Highly Reducing Type I PKS (HR-PKS) | Synthesizes a reduced tetraketide intermediate from one acetyl-CoA and three malonyl-CoA units. |

| AfoE | Non-Reducing Type I PKS (NR-PKS) | Extends the tetraketide intermediate with four additional malonyl-CoA units to form the final octaketide, which then cyclizes to form pre-asperfuranone. |

| AfoC | O-methyltransferase | Believed to be involved in the methylation of biosynthetic intermediates. |

| AfoD | Short-chain dehydrogenase/reductase | Likely participates in tailoring reactions of the polyketide backbone. |

| AfoF | FAD-dependent monooxygenase | May be involved in the oxidative steps of the pathway. |

Proposed Biosynthetic Scheme

The biosynthesis of asperfuranone is proposed to proceed as follows:

-

Initiation and Early Elongation (AfoG): The HR-PKS AfoG initiates polyketide synthesis with an acetyl-CoA starter unit and extends it with three molecules of malonyl-CoA. The KR, DH, and ER domains of AfoG likely act to reduce the β-keto groups during chain elongation, producing a saturated tetraketide intermediate.

-

Chain Transfer and Further Elongation (AfoE): The tetraketide intermediate is transferred to the NR-PKS AfoE. AfoE then catalyzes the addition of four more malonyl-CoA units.

-

Cyclization and Release: Following the final condensation, the octaketide chain undergoes cyclization and is released from AfoE, likely forming the intermediate pre-asperfuranone.

-

Tailoring Reactions: A series of post-PKS modifications, potentially involving the other enzymes in the gene cluster (AfoC, AfoD, AfoF), are thought to convert pre-asperfuranone into the final product, asperfuranone.[4]

Quantitative Data in Polyketide Biosynthesis

| Parameter | Enzyme/Domain | Substrate | Value | Reference Context |

| Km | Fungal PKS AT domain | Malonyl-CoA | 20-100 µM | Acyltransferase substrate affinity |

| kcat | Fungal PKS KS domain | Acyl-ACP | 1-10 min-1 | Rate of condensation reaction |

| Precursor Incorporation | 13C-labeled acetate | Fungal polyketide | >90% | Efficiency of precursor utilization in vivo |

| Product Titer | Heterologously expressed PKS | Polyketide product | 1-100 mg/L | Typical yields in microbial hosts |

Experimental Protocols

The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Gene Cluster Identification and Deletion

Objective: To identify the gene cluster responsible for asperfuranone production and confirm its involvement through gene deletion.

Methodology:

-

Bioinformatic Analysis: The genome of Aspergillus nidulans is analyzed using software such as antiSMASH to identify putative PKS genes and associated biosynthetic gene clusters.

-

Gene Deletion Cassette Construction: A deletion cassette for the target PKS gene (e.g., afoE or afoG) is constructed using fusion PCR. This typically involves amplifying the 5' and 3' flanking regions of the target gene and fusing them to a selectable marker (e.g., pyrG).

-

Protoplast Transformation: Protoplasts of A. nidulans are generated by enzymatic digestion of the fungal cell wall. The gene deletion cassette is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection and Verification of Mutants: Transformants are selected on appropriate media. Successful gene replacement is verified by diagnostic PCR and Southern blot analysis.

-

Metabolite Analysis: The wild-type and deletion mutant strains are cultivated under producing conditions. The culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of asperfuranone in the mutant.[4]

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the asperfuranone biosynthetic pathway in a heterologous host to confirm the minimal set of required genes.

Methodology:

-

Vector Construction: The genes from the asperfuranone BGC (afoE, afoG, and tailoring enzymes) are amplified from A. nidulans genomic DNA and cloned into a suitable fungal expression vector under the control of an inducible or strong constitutive promoter.

-

Host Transformation: The expression vector is introduced into a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

-

Cultivation and Induction: The recombinant host is cultivated under conditions that induce the expression of the cloned genes.

-

Metabolite Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extracts are concentrated and analyzed by HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced polyketides and compare them to an authentic standard of asperfuranone.

In Vitro Reconstitution and Enzymatic Assays

Objective: To characterize the function and substrate specificity of the PKS enzymes in vitro.

Methodology:

-

Protein Expression and Purification: The PKS genes (afoE, afoG) are cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag). The proteins are overexpressed in E. coli and purified using affinity chromatography.

-

Acyl Carrier Protein (ACP) Holo-conversion: The ACP domains of the purified PKSs are converted from the inactive apo-form to the active holo-form by incubation with coenzyme A and a phosphopantetheinyl transferase (PPTase).

-

In Vitro Assay: The purified holo-PKSs are incubated in a reaction buffer containing the starter unit (acetyl-CoA) and the extender unit ([14C]-malonyl-CoA), along with NADPH for reductive domains.

-

Product Analysis: The reaction is quenched, and the products are extracted. The radiolabeled polyketide products are analyzed by thin-layer chromatography (TLC) and autoradiography, or by HPLC with radiometric detection. The structure of the in vitro product can be determined by LC-MS and comparison to standards.

Visualizations

Proposed Biosynthetic Pathway of Asperfuranone

Caption: Proposed biosynthetic pathway of asperfuranone in A. nidulans.

Experimental Workflow for PKS Gene Cluster Identification

Caption: Workflow for identifying a PKS gene cluster via gene deletion.

Conclusion

The biosynthesis of asperfuranone serves as a compelling case study in the complexity and elegance of fungal polyketide synthesis. The involvement of two distinct PKS enzymes highlights the modularity and combinatorial potential inherent in these pathways. For researchers in drug development, a thorough understanding of these biosynthetic mechanisms, supported by robust experimental protocols, is paramount. The ability to identify, characterize, and engineer these pathways opens up avenues for the production of novel bioactive compounds with therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the exploration and exploitation of fungal polyketide biosynthesis.

References

- 1. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyketides as Secondary Metabolites from the Genus Aspergillus [mdpi.com]

- 3. Genetics of Polyketide Metabolism in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Flagranone B: A Technical Guide to Analogs and Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Flagranone B, a novel flavanone derivative, has garnered interest for its potential biological activities. This document serves as an in-depth technical guide for researchers engaged in the exploration of its chemical space. Due to the nascent stage of research into this specific molecule, publicly documented, named analogs and derivatives of this compound are not available at the time of this writing. Therefore, this guide will focus on providing a comprehensive framework for the design and synthesis of novel this compound analogs. It will detail a plausible synthetic pathway for the parent compound, extrapolate potential structure-activity relationships (SARs) from the broader flavanone class, and propose derivatization strategies. The experimental protocols and quantitative data presented herein are illustrative, based on established methodologies for flavanone synthesis and evaluation, and are intended to serve as a foundational resource for future research.

Core Structure and Plausible Retrosynthetic Analysis of this compound

This compound belongs to the flavanone class of natural products, characterized by a C6-C3-C6 skeleton. A plausible retrosynthetic analysis of this compound suggests it can be synthesized from a corresponding chalcone precursor, which in turn can be derived from commercially available acetophenone and benzaldehyde derivatives.

Caption: Retrosynthetic analysis of this compound.

Proposed Analogs and Derivatives

While no specific analogs of this compound have been reported, the flavanone scaffold is amenable to a variety of chemical modifications. Based on general structure-activity relationship studies of flavonoids, the following derivatization strategies are proposed to explore the chemical space around this compound and potentially modulate its biological activity.[1]

Table 1: Proposed Analogs of this compound and Rationale

| Analog Series | Modification Site | Proposed R-Groups | Rationale for Synthesis |

| Series A: B-Ring Analogs | R1, R2, R3 on the B-ring | -OH, -OCH3, -F, -Cl, -CF3 | To probe the influence of electronic and steric effects on biological activity. Hydroxylation patterns are often critical for flavonoid activity. |

| Series B: A-Ring Analogs | R4, R5 on the A-ring | -OH, -OCH3, Prenyl, Geranyl | To investigate the impact of substitution on the A-ring. Prenylation can enhance membrane permeability and biological activity. |

| Series C: C-Ring Analogs | C3 position | Introduction of alkyl or aryl substituents | To explore the steric tolerance at the C3 position and its effect on the conformation of the C-ring. |

| Series D: Heterocyclic Analogs | Replacement of the oxygen in the C-ring | Nitrogen (Aza-flavanones) | To investigate the effect of introducing a heteroatom on the scaffold's properties and potential for new biological interactions. |

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and evaluation of this compound and its potential analogs. These are based on established methods in flavonoid chemistry.

General Procedure for the Synthesis of a this compound Analog (Illustrative)

Step 1: Synthesis of the Chalcone Precursor

References

Unraveling the Enigma of Flagranone B: An Analysis of Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature reveals no specific information on a compound designated "Flagranone B." Consequently, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and specific signaling pathways, cannot be generated at this time. The name "this compound" does not appear in peer-reviewed publications or chemical databases, suggesting it may be a novel, yet-to-be-disclosed compound, an internal designation within a research group, or a misnomer.

While the specific actions of this compound remain elusive, the root of its name, "Flavanone," points towards a well-established class of polyphenolic compounds with a broad spectrum of biological activities. Understanding the general mechanisms of action hypothesized for flavanones can provide a foundational framework for potential future investigations into this compound.

The Flavanone Family: A Landscape of Biological Activity

Flavanones are a significant subclass of flavonoids found abundantly in citrus fruits and other plants. They are characterized by a specific three-ring structure which can be modified with various functional groups, influencing their biological effects. Research into flavanones has revealed a multitude of potential therapeutic applications, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.

Hypothesized Mechanisms of Action for Flavanones

The diverse biological activities of flavanones are attributed to their ability to modulate multiple cellular signaling pathways and enzymatic activities. While a definitive, singular mechanism is unlikely, several key hypotheses have emerged from extensive research on various flavanone compounds.

1. Modulation of Inflammatory Pathways:

A prominent hypothesis for the anti-inflammatory effects of flavanones centers on their ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Flavanones are hypothesized to inhibit this pathway at various points, potentially by inhibiting IKK activity or preventing the degradation of IκB.

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by flavanones.

2. Inhibition of Protein Tyrosine Kinases:

Another proposed mechanism of action for flavanones is the inhibition of protein tyrosine kinases (PTKs). PTKs are a large family of enzymes that play critical roles in cellular signal transduction, controlling processes such as cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is often associated with diseases like cancer. By inhibiting specific PTKs, flavanones could potentially halt or slow down the progression of such diseases.

3. Antioxidant Activity:

Many flavanones exhibit potent antioxidant properties. They can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage cells and contribute to various diseases. Additionally, some flavanones can chelate metal ions involved in the generation of free radicals. This antioxidant activity is thought to contribute to their overall protective effects.

Future Directions

The absence of specific data on this compound underscores the vast and often uncharted territory of natural product chemistry and pharmacology. Should "this compound" emerge as a defined chemical entity, the following experimental approaches would be crucial to elucidate its mechanism of action:

-

In vitro enzyme assays: To determine if this compound directly inhibits key enzymes such as IKKs or specific PTKs.

-

Cell-based reporter assays: To quantify the effect of this compound on the activity of signaling pathways like NF-κB.

-

Western blotting and immunoprecipitation: To analyze the phosphorylation status and protein-protein interactions within relevant signaling cascades.

-

Transcriptomic and proteomic analyses: To obtain a global view of the changes in gene and protein expression induced by this compound.

Until such studies are conducted and published, any discussion on the mechanism of action of this compound remains speculative and must be inferred from the broader knowledge of the flavanone class of compounds. Researchers and drug development professionals interested in this molecule should focus on primary literature and official scientific disclosures for any forthcoming information.

Preliminary Biological Activity of Flavanones: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Flagranone B." Therefore, this technical guide focuses on the broader class of flavanones, to which "this compound" would structurally belong. The data and methodologies presented herein are representative of the known biological activities of various flavanone compounds.

Flavanones are a subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found in plants. They are characterized by a C6-C3-C6 skeleton, with the C-ring being saturated. This structural feature distinguishes them from other flavonoids like flavones and flavonols. Flavanones are abundant in citrus fruits and have garnered significant interest in the scientific community due to their wide range of pharmacological properties.[1][2][3][4] This guide provides a technical overview of the preliminary biological activities of flavanones, with a focus on their anti-inflammatory and antimicrobial effects, the experimental protocols used to determine these activities, and their underlying mechanisms of action.

Quantitative Data on Biological Activities

The biological activities of flavanones have been quantified using various in vitro assays. The following tables summarize the inhibitory concentrations of several flavanones against microbial growth (Minimum Inhibitory Concentration - MIC) and inflammatory responses (Half-maximal Inhibitory Concentration - IC50).

Table 1: Antimicrobial Activity of Selected Flavanones

| Flavanone | Microorganism | MIC (µg/mL) | Reference |

| Naringenin | Escherichia coli | 0.25 - 4 | [5] |

| Pinocembrin | Escherichia coli | 0.25 - 4 | [5] |

| 7-O-methyleriodictyol | Escherichia coli | 0.25 - 4 | [5] |

| Dorsmanin C | Providencia stuartii | 4 | [5] |

| Dorsmanin F | Providencia stuartii | 4 | [5] |

| 8,3'-diprenyl-5,7,4'-trihydroxyflavanone | Pseudomonas aeruginosa | 17 | [5] |

| Methoxy-substituted flavanone 8 | Staphylococcus aureus | 15.62 - 62.50 | [6] |

| Brominated flavanone 7 | Aspergillus flavus | 7.81 - 31.25 | [6] |

Table 2: Anti-Inflammatory Activity of Selected Flavanones

| Flavanone | Assay | Cell Line | IC50 | Reference |

| Flavanone (4G) | Nitric Oxide Production | RAW 264.7 | 0.603 µg/mL | [7] |

| 2'-carboxy-5,7-dimethoxy-flavanone (4F) | Nitric Oxide Production | RAW 264.7 | 0.906 µg/mL | [7] |

| 4'-bromo-5,7-dimethoxy-flavanone (4D) | Nitric Oxide Production | RAW 264.7 | 1.030 µg/mL | [7] |

| 2'-carboxyflavanone (4J) | Nitric Oxide Production | RAW 264.7 | 1.830 µg/mL | [7] |

| Pinocembrin | Nitric Oxide Production | RAW 264.7 | 203.60 µg/mL | [7] |

| Licoflavanone | Nitric Oxide Production | RAW 264.7 | < 50 µM | [8] |

| Hesperetin | Protease Inhibition | - | ~15 µM | [9] |

| Naringenin | Protease Inhibition | - | ~20 µM | [9] |

Experimental Protocols

The quantitative data presented above are derived from standardized experimental protocols. Below are detailed methodologies for commonly cited assays.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in a 96-well plate and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the test compound (e.g., a flavanone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plate is incubated for 1-4 hours at 37°C to allow for formazan crystal formation.

-

A solubilization solution (e.g., dimethyl sulfoxide - DMSO, or a solution of sodium dodecyl sulfate in hydrochloric acid) is added to each well to dissolve the formazan crystals.[11]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[10]

-

-

Data Analysis: The absorbance values of the treated cells are compared to those of untreated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be calculated.

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

-

Procedure:

-

A two-fold serial dilution of the flavanone is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

-

A standardized inoculum of the test microorganism is prepared and added to each well.

-

Positive (broth and inoculum without flavanone) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the flavanone at which there is no visible growth.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM.

3. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Principle: The concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which is proportional to the nitrite concentration.

-

Procedure:

-

Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of the flavanone for a short period (e.g., 1 hour).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a longer period (e.g., 24 hours).

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of the Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for a short period (e.g., 10-15 minutes).

-

The absorbance of the resulting colored solution is measured at 540 nm using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentrations in the samples are calculated from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the flavanone-treated, LPS-stimulated cells to those in the LPS-stimulated control cells. The IC50 value can then be calculated.

Signaling Pathways and Mechanisms of Action

A significant body of research indicates that the anti-inflammatory effects of flavonoids, including flavanones, are often mediated through the modulation of key cellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.[12][13]

The NF-κB Signaling Pathway

NF-κB is a family of transcription factors that play a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[12][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[12] Upon stimulation by pro-inflammatory signals such as LPS or cytokines, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][14]

Flavanones have been shown to inhibit the NF-κB pathway at various points. For instance, some flavanones can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκB. Others may directly inhibit the nuclear translocation of NF-κB. By suppressing the NF-κB signaling pathway, flavanones can effectively reduce the production of inflammatory mediators.[8]

Visualizations

Caption: A generalized workflow for in vitro screening of bioactive compounds.

Caption: The canonical NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]

- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Lack of Publicly Available Data on Flagranone B Solubility

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific quantitative data on the solubility of Flagranone B in different solvents. Similarly, detailed experimental protocols for its solubility determination and specific signaling pathways associated with this compound have not been documented in the accessible resources. The CAS number for this compound is 255064-42-7.

This guide, therefore, provides a generalized framework and best-practice methodologies for researchers and drug development professionals to determine the solubility of this compound and to situate this process within the broader context of natural product research.

General Experimental Protocol for Determining this compound Solubility

The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is a foundational technique in pharmaceutical and chemical research.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, etc.)

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Agitation equipment (e.g., orbital shaker, magnetic stirrer)

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Chemically inert filters (e.g., PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the sealed containers in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the samples to rest, permitting the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

Carefully withdraw the supernatant (the saturated solution) and filter it using a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards using a validated analytical method, such as HPLC.

-

Analyze the filtered saturated solution of this compound using the same analytical method.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

-

Data Presentation: Solubility of this compound

The following table provides a template for researchers to systematically record and present the experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | HPLC | |||

| Phosphate-Buffered Saline (pH 7.4) | 37 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Methanol | 25 | HPLC | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | |||

| Acetonitrile | 25 | HPLC | |||

| Other Solvents... |

Generalized Workflow for Natural Product Isolation and Characterization

As this compound is a natural product, its solubility characteristics are often determined in the context of its isolation and characterization from a biological source. The following diagram illustrates a general workflow for this process.

Signaling Pathways

There is currently no publicly available information detailing specific signaling pathways modulated by this compound. Researchers investigating the biological activity of this compound would typically perform screening assays to identify potential molecular targets and affected pathways.

In-Depth Technical Guide to the Spectral Data of Flagranone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Flagranone B, a sesquiterpenoid isolated from the nematode-trapping fungus Duddingtonia flagrans (also known as Arthrinium flagrans). The information presented herein is crucial for the structural elucidation, characterization, and potential development of this natural product. All data is sourced from the primary literature that first reported the isolation and characterization of this compound.

Introduction to this compound

This compound belongs to a class of cyclohexenoxide antibiotics. It was first isolated along with its analogs, Flagranone A and C, from the fungus Duddingtonia flagrans. These compounds have demonstrated antimicrobial activities, making them of interest to the scientific community for further investigation.

Spectral Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

Table 1: NMR Spectral Data for this compound (CDCl₃)

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 60.1 | 3.55 (d, 2.0) |

| 2 | 56.5 | 3.32 (d, 2.0) |

| 3 | 195.8 | - |

| 4 | 129.5 | 6.60 (s) |

| 5 | 158.8 | - |

| 6 | 193.2 | - |

| 7 | 33.2 | 2.15 (m), 2.35 (m) |

| 8 | 123.5 | 5.12 (t, 7.0) |

| 9 | 40.0 | 2.08 (m) |

| 10 | 26.8 | 2.00 (m) |

| 11 | 132.0 | - |

| 12 | 16.2 | 1.62 (s) |

| 13 | 25.8 | 1.70 (s) |

| 14 | 17.8 | 1.60 (s) |

| OAc | 170.5, 20.9 | 2.05 (s) |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |

| HR-FABMS | Positive | 363.1756 | [M+H]⁺ (Calculated for C₂₀H₂₇O₆: 363.1757) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Broad | O-H Stretch |

| 1735 | Strong | C=O Stretch (Ester) |

| 1680 | Strong | C=O Stretch (α,β-Unsaturated Ketone) |

| 1620 | Medium | C=C Stretch |

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the isolation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : Bruker AC-200 or DRX-500 spectrometers.

-

Solvent : Deuterated chloroform (CDCl₃).

-

Internal Standard : Tetramethylsilane (TMS).

-

¹H NMR : Spectra were recorded at 200 or 500 MHz.

-

¹³C NMR : Spectra were recorded at 50.3 or 125.7 MHz.

-

2D NMR : COSY, HMQC, and HMBC experiments were performed to establish correlations.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution instrument capable of Fast Atom Bombardment (FAB).

-

Matrix : 3-Nitrobenzyl alcohol.

-

Mode : High-resolution positive ion mode was used to determine the exact mass and molecular formula.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The sample was prepared as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates).

-

Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound.

In-depth Technical Guide: Early Studies and Literature on Flagranone B

Introduction

A comprehensive search for early scientific studies and literature concerning a compound specifically named "Flagranone B" has yielded no direct results. The scientific databases and search engines queried do not contain specific information on a molecule with this designation. It is possible that "this compound" may be a novel or very recently discovered compound with limited published data, a proprietary research code, or a potential misnomer for a related compound.

The broader class of compounds to which "this compound" likely belongs, the flavanones , is extensively studied. Flavanones are a type of flavonoid, a large family of polyphenolic secondary metabolites found in plants. They are characterized by a C6-C3-C6 skeleton, forming a chromanone ring bearing a phenyl substituent. This class of compounds is known for a wide range of biological activities, and this guide will provide an overview of the general findings for flavanones as a proxy for the potential properties of a putative "this compound."

General Biological Activities of Flavanones

Flavanones have been the subject of significant research due to their diverse pharmacological properties. Numerous studies have demonstrated their potential as:

-

Anticancer Agents: Many flavanones exhibit cytotoxic effects against various cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifactorial, including the inhibition of tumor growth and induction of apoptosis.[4]

-

Anti-inflammatory Agents: Flavanones have been shown to possess anti-inflammatory properties, which contributes to their potential therapeutic applications in a variety of inflammatory conditions.[4]

-

Antioxidant Agents: As with many flavonoids, flavanones are effective antioxidants, capable of scavenging free radicals and reducing oxidative stress.

-

Antimicrobial Agents: Some flavanones have demonstrated activity against pathogenic bacteria and fungi.[2]

-

Cardioprotective and Neuroprotective Agents: Research suggests that certain flavanones may offer protective effects for the cardiovascular and nervous systems.[5]

Potential Mechanisms of Action for Flavanone Compounds

The diverse biological activities of flavanones stem from their ability to interact with various cellular targets and signaling pathways. While the specific mechanism of a putative "this compound" is unknown, the following represent common mechanisms attributed to the flavanone class:

-

Enzyme Inhibition: Flavanones are known to inhibit a variety of enzymes, including protein tyrosine kinases, which are crucial for cell growth and differentiation.[3][4]

-

Modulation of Signaling Pathways: They can influence key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

To illustrate a generalized experimental workflow for investigating the biological activity of a novel flavanone, the following diagram is provided.

Conclusion and Recommendations for Future Research

While no specific information on "this compound" is currently available in the public scientific literature, the extensive research on the flavanone class of compounds provides a strong foundation for understanding its potential biological activities and mechanisms of action.

For researchers, scientists, and drug development professionals interested in "this compound," the following steps are recommended:

-

Verify the Compound's Name and Structure: It is crucial to confirm the exact chemical name and structure of the compound of interest. It may be referenced under a different name or a chemical identifier (e.g., CAS number).

-

Conduct a Broader Literature Search: If the structure is known, a substructure search in chemical databases (such as SciFinder, Reaxys, or PubChem) may reveal related compounds and their associated biological data.

-

Initiate Preliminary In Vitro Studies: If "this compound" is a novel compound, the experimental workflow outlined above provides a roadmap for its initial characterization.

This guide serves as a foundational resource based on the current understanding of the broader flavanone class. As new research emerges, a more specific and detailed technical guide on "this compound" can be developed.

References

- 1. Synthesis and biological evaluation of flavanones and flavones related to podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of flavanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Potential Therapeutic Targets of Flavanones: A Technical Overview

Disclaimer: This document provides a summary of potential therapeutic targets based on research into the broader class of compounds known as flavanones. As of the latest literature review, specific studies on "Flagranone B" are not available. The information presented herein is extrapolated from studies on structurally related flavanone compounds and should be considered as a guide for potential research directions for this compound.

Introduction

Flavanones are a subclass of flavonoids, which are polyphenolic secondary metabolites found in a variety of plants, particularly citrus fruits.[1] They are characterized by a three-ring structure.[2] Numerous studies have highlighted the diverse pharmacological activities of flavanones, including anti-inflammatory, antioxidant, and anticancer properties, making them promising candidates for drug development.[1][3][4] This technical guide summarizes the key therapeutic targets and mechanisms of action attributed to flavanones, providing a foundation for investigating the potential of specific molecules like this compound.

Anti-inflammatory Activity

Flavanones have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[3][5][6] Their primary mechanism involves the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Key Therapeutic Targets and Mechanisms:

-

NF-κB Signaling Pathway: A central mechanism of the anti-inflammatory action of flavanones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] Under inflammatory conditions, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes.[9][10] Flavanones can suppress the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] This sequesters NF-κB in the cytoplasm, inhibiting the transcription of its target genes.[8]

-

MAPK Signaling Pathway: Flavanones have been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammation.[6] This includes the suppression of the phosphorylation of key kinases such as ERK, JNK, and p38.[6]

-

Pro-inflammatory Cytokines and Mediators: Flavanones effectively reduce the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), IL-8, IL-12p40, and IL-12p70.[1][5][11] They also inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6][11]

Quantitative Data on Anti-inflammatory Effects of Flavanones

| Flavanone Derivative | Model System | Measured Effect | Concentration | Reference |

| 2'-methylflavanone | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production | 1-20 µM | [11] |

| 2'-methylflavanone | LPS-stimulated RAW264.7 macrophages | Reduction of IL-6, IL-12p40, IL-12p70, and TNF-α | 1-20 µM | [11] |

| 3'-methylflavanone | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production | 1-20 µM | [11] |

| 3'-methylflavanone | LPS-stimulated RAW264.7 macrophages | Reduction of IL-1β, IL-6, IL-12p40, and IL-12p70 | 1-20 µM | [11] |

| Licoflavanone | LPS-stimulated RAW 264.7 macrophages | Decrease in nitrite levels | 50 µM | [6] |

| Flavanone Mix | Caco-2 cells | Decrease in IL-6, IL-8, and NO release | Not specified | [1] |

Signaling Pathway Diagram: Flavanone Inhibition of NF-κB

Anticancer Activity

Flavanones have emerged as promising candidates for anticancer therapy due to their ability to modulate a wide array of biological pathways involved in cancer progression.[2][4] They have been shown to induce cell cycle arrest, promote apoptosis, and inhibit cancer cell proliferation in various cancer cell lines.[2][12][13]

Key Therapeutic Targets and Mechanisms:

-

Induction of Apoptosis: A primary anticancer mechanism of flavanones is the induction of apoptosis, or programmed cell death.[14][15] This is achieved through both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: Flavanones can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[12][16] This activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to apoptosis.[12][15][16] The expression of pro-apoptotic proteins like Bax is often increased, while anti-apoptotic proteins such as Bcl-2 are downregulated, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[15][17]

-

Extrinsic Pathway: Some flavanones can enhance TRAIL-mediated apoptosis.[15]

-

-

Cell Cycle Arrest: Flavanones can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[16] For instance, some flavanones cause G1/S phase arrest by downregulating CDK4 and cyclin D while upregulating the cell cycle inhibitor p21.[16]

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation.[18][19] Some compounds have been shown to inhibit STAT3 phosphorylation and activation, leading to the downregulation of its target genes like Bcl-2, c-myc, and survivin, and the induction of apoptosis.[20][21][22] While direct evidence for flavanones is emerging, the STAT3 pathway represents a key potential target.

-